molecular formula C14H15ClO4 B11152109 3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one

3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one

Cat. No.: B11152109
M. Wt: 282.72 g/mol
InChI Key: HRCUARXSCUOGHV-UHFFFAOYSA-N
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Description

3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one is an organic compound with the molecular formula C14H15ClO4 and a molecular weight of 282.726 g/mol . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2-hydroxybenzaldehyde with β-dicarbonyl compounds in the presence of a base such as piperidine or pyridine . The reaction is usually performed under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-5,7-diethoxy-4-methyl-2H-chromen-2-one is unique due to the presence of both chloro and ethoxy substituents on the chromen-2-one core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H15ClO4

Molecular Weight

282.72 g/mol

IUPAC Name

3-chloro-5,7-diethoxy-4-methylchromen-2-one

InChI

InChI=1S/C14H15ClO4/c1-4-17-9-6-10(18-5-2)12-8(3)13(15)14(16)19-11(12)7-9/h6-7H,4-5H2,1-3H3

InChI Key

HRCUARXSCUOGHV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C(=C(C(=O)O2)Cl)C)C(=C1)OCC

Origin of Product

United States

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